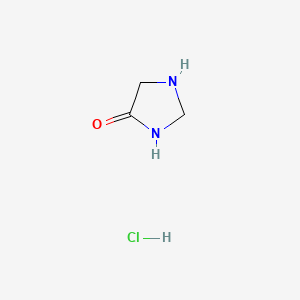
2-Cyclopropyloxazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyloxazole-5-carbaldehyde is a chemical compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyloxazole-5-carbaldehyde consists of a five-membered oxazole ring with a cyclopropyl group and a carbaldehyde group attached .Physical And Chemical Properties Analysis
2-Cyclopropyloxazole-5-carbaldehyde has a density of 1.3±0.1 g/cm3 and a boiling point of 246.4±13.0 °C at 760 mmHg . The compound is solid in its physical form .Wissenschaftliche Forschungsanwendungen
2-Cyclopropyloxazole-5-carbaldehyde is a chemical compound that may be involved in the synthesis or study of heterocyclic compounds. Heterocyclic compounds, such as triazoles, benzazoles, and benzoxazoles, have diverse applications in medicinal chemistry due to their biological activities.
Applications in Heterocyclic Compounds Synthesis
Heterocyclic compounds, including triazoles and benzazoles, are pivotal in drug discovery due to their broad range of biological activities. The synthesis of these compounds involves various methodologies that might utilize derivatives similar to 2-Cyclopropyloxazole-5-carbaldehyde. For instance, triazoles are known for their anti-inflammatory, antimicrobial, and antitumoral properties among others, and are synthesized through methods like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a part of click chemistry (Ferreira et al., 2013)(Ferreira et al., 2013). Similarly, benzazoles and their derivatives, such as benzoxazoles, exhibit significant pharmacological activities, making them of great interest in the development of new therapeutic agents (Rosales-Hernández et al., 2022)(Rosales-Hernández et al., 2022).
Antioxidant Activity Analysis
In the field of antioxidant research, compounds like 2-Cyclopropyloxazole-5-carbaldehyde could be subjects in the determination of antioxidant activity. Various assays, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are used to evaluate the antioxidant potential of chemical compounds (Munteanu & Apetrei, 2021)(Munteanu & Apetrei, 2021).
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may cause harm. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-cyclopropyl-1,3-oxazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-4-6-3-8-7(10-6)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYLHMXQZVNBLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1267443-15-1 |
Source


|
| Record name | 2-cyclopropyl-1,3-oxazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)
![5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]](/img/structure/B582223.png)



![6-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B582230.png)







